

Technical Support Center: Clindamycin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chicamycin B	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in clindamycin susceptibility testing.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.

Issue 1: D-test positive isolate appears susceptible to clindamycin in an automated system.

- Question: My Staphylococcus aureus isolate shows a positive D-test, indicating inducible clindamycin resistance, but my automated susceptibility testing system reports it as susceptible. Which result should I trust?
- Answer: The D-test result should be considered the accurate reflection of the isolate's potential in vivo resistance. Standard broth-based or agar-based susceptibility test methods may not reliably detect inducible clindamycin resistance (iMLSB)[1]. This is because erythromycin, a potent inducer of the erm gene that mediates this resistance, is not present in the clindamycin-containing wells of most automated systems to induce resistance[2][3]. Therefore, an isolate that is erythromycin-resistant and clindamycin-susceptible by standard methods should always be tested for inducible resistance using the D-test[2]. A positive D-test overrides the susceptible interpretation from the automated system, and the isolate should be reported as clindamycin-resistant[2][3].



Issue 2: Inconsistent or difficult-to-interpret D-test results.

- Question: I am getting inconsistent D-test results, or the "D" shape is not clearly defined.
 What could be the cause, and how can I improve the test?
- Answer: Several factors can influence the clarity and reproducibility of the D-test. Here are some common causes and solutions:
 - Incorrect Disk Spacing: The distance between the erythromycin and clindamycin disks is critical. The Clinical and Laboratory Standards Institute (CLSI) recommends a distance of 15 to 26 mm (edge to edge)[3]. However, some studies suggest that a distance greater than 20 mm can lead to false-negative results, especially for isolates harboring the ermA gene[4]. It is recommended to use a disk separation distance of ≤15 mm for optimal detection of inducible resistance[4].
 - Improper Inoculum Density: The inoculum should be standardized to a 0.5 McFarland turbidity standard[2]. An inoculum that is too light may result in larger zones of inhibition, potentially obscuring the D-shape, while a heavy inoculum can lead to smaller, less defined zones.
 - Incubation Conditions: For staphylococci, plates should be incubated at 35°C in ambient air for 16 to 18 hours[2]. For Streptococcus pneumoniae and beta-hemolytic streptococci, incubation in 5% CO2 for 20 to 24 hours is recommended[2]. Deviations from these conditions can affect growth and zone formation.
 - Reading the Zone: Look for any flattening of the clindamycin zone adjacent to the
 erythromycin disk, which constitutes a positive result[2]. The presence of small colonies
 within a blunted D-shaped zone is also considered a positive test[3].

Issue 3: Discrepancies in clindamycin MIC values between different testing methods.

- Question: I am observing different clindamycin Minimum Inhibitory Concentration (MIC)
 values for the same isolate when using broth microdilution versus an Etest or agar dilution.
 Why is this happening?
- Answer: Discrepancies in MIC values between different susceptibility testing methods can occur due to several factors:



- Methodological Differences: Broth microdilution, Etest, and agar dilution are fundamentally different methods. Broth microdilution determines the lowest concentration of an antibiotic in a liquid medium that inhibits visible growth, while Etest and agar dilution are agar-based methods. These differences in methodology can sometimes lead to variations in MIC results[5][6].
- Incubation Atmosphere: Incubation in a CO2-enriched atmosphere can lower the pH of the
 test medium, which has been shown to decrease the in vitro activity of macrolides like
 erythromycin and may also affect clindamycin activity, leading to elevated MICs[7][8].
 Standard CLSI guidelines for broth microdilution of staphylococci specify incubation in
 ambient air[9].
- Inherent Variability: A certain degree of variability (typically ±1 log2 dilution) is inherent in any MIC testing method.

When discrepancies are observed, it is important to ensure that all methods are performed according to standardized protocols (e.g., CLSI guidelines) and that appropriate quality control measures are in place.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of inducible clindamycin resistance?

A1: Inducible clindamycin resistance is primarily mediated by erm (erythromycin ribosome methylation) genes, such as ermA and ermC[1]. These genes encode for a methylase enzyme that modifies the 23S rRNA component of the 50S ribosomal subunit, the target site for both macrolides (like erythromycin) and lincosamides (like clindamycin)[2]. In the absence of an inducer, the erm gene is not expressed, and the bacterium appears susceptible to clindamycin. However, in the presence of an inducing agent, such as erythromycin, the erm gene is expressed, leading to methylation of the ribosome and subsequent resistance to both erythromycin and clindamycin[2][10]. This is why in vitro testing requires the presence of erythromycin to detect this resistance mechanism.

Q2: What are the different phenotypes of clindamycin resistance in Staphylococcus aureus?

A2: There are three main phenotypes of clindamycin resistance in S. aureus:



- Constitutive MLSB Resistance: Isolates with this phenotype are resistant to both
 erythromycin and clindamycin in vitro, regardless of the presence of an inducer. This is due
 to a mutation in the regulatory region of the erm gene, leading to constant production of the
 methylase enzyme[10].
- Inducible MLSB Resistance (iMLSB): These isolates are resistant to erythromycin but appear susceptible to clindamycin in standard tests. Resistance to clindamycin is only observed in the presence of an inducer like erythromycin[10]. This is the phenotype detected by the Dtest.
- MS Phenotype (Macrolide-Streptogramin B Resistance): Isolates with this phenotype are
 resistant to erythromycin but susceptible to clindamycin, and the D-test is negative. This
 resistance is typically mediated by an efflux pump encoded by the msrA gene, which actively
 removes erythromycin from the bacterial cell but does not affect clindamycin[3].

Q3: What are the CLSI-recommended quality control (QC) strains and their expected zone diameters for clindamycin disk diffusion testing?

A3: The Clinical and Laboratory Standards Institute (CLSI) recommends the use of specific American Type Culture Collection (ATCC) strains for quality control of antimicrobial susceptibility testing. The expected zone diameter ranges for clindamycin (2 µg disk) are summarized in the table below.

QC Strain	ATCC Number	Clindamycin (2 µg) Zone Diameter Range (mm)
Staphylococcus aureus	ATCC® 25923	24 - 30
Streptococcus pneumoniae	ATCC® 49619	19 - 25

Data sourced from CLSI M100 documents.[11]

Q4: Can CO2 incubation affect clindamycin susceptibility test results?

A4: Yes, incubation in a CO2-enriched atmosphere can significantly impact susceptibility test results for certain antibiotics, including macrolides and potentially clindamycin. The presence of CO2 can lower the pH of the culture medium, which has been shown to decrease the in vitro



activity of macrolide antibiotics, resulting in higher MIC values[7][8]. While the effect on clindamycin is less well-documented than for macrolides, it is recommended to follow the specific incubation atmosphere guidelines provided by standardization bodies like the CLSI to ensure accurate and reproducible results. For staphylococci, incubation in ambient air is recommended for most susceptibility testing methods[9].

Experimental Protocols

Protocol 1: Disk Diffusion (Kirby-Bauer) Method for Clindamycin Susceptibility Testing

- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
 - Transfer the colonies to a tube of sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Inoculation of Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube.
 - Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
- Application of Antibiotic Disk:
 - Aseptically place a clindamycin (2 μg) disk onto the surface of the inoculated agar plate.
 - Gently press the disk to ensure complete contact with the agar.
- Incubation:
 - Invert the plate and incubate at 35°C for 16-20 hours in ambient air for staphylococci.
- Interpretation of Results:



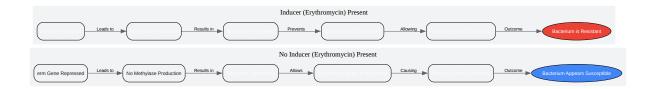
- Measure the diameter of the zone of complete growth inhibition around the clindamycin disk to the nearest millimeter.
- Interpret the result as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the CLSI.

Protocol 2: D-Test for Detection of Inducible Clindamycin Resistance

- Inoculum Preparation and Inoculation:
 - Follow steps 1 and 2 of the Disk Diffusion protocol.
- · Application of Antibiotic Disks:
 - Aseptically place a clindamycin (2 μg) disk and an erythromycin (15 μg) disk on the inoculated Mueller-Hinton agar plate.
 - Position the disks 15 mm apart (edge to edge)[2].
- Incubation:
 - For staphylococci, incubate the plate at 35°C for 16-18 hours in an ambient-air incubator[2].
 - For beta-hemolytic streptococci and S. pneumoniae, incubate for 20-24 hours at 35°C in 5% CO2[2].
- Interpretation of Results:
 - Positive D-test: A flattening of the zone of inhibition around the clindamycin disk adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance[2].
 - Negative D-test: A circular zone of inhibition around the clindamycin disk indicates no inducible resistance[2].

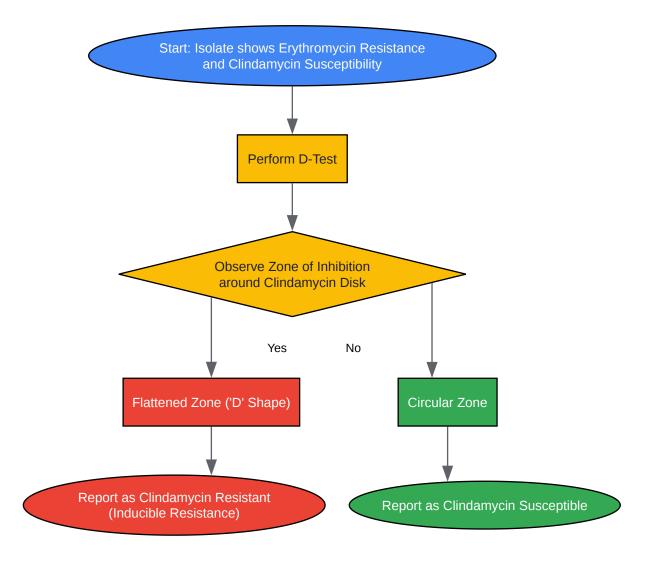
Visualizations





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Caption: Mechanism of inducible clindamycin resistance.





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Caption: D-Test interpretation workflow.

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- To cite this document: BenchChem. [Technical Support Center: Clindamycin Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218090#addressing-variability-in-clindamycin-susceptibility-testing]



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